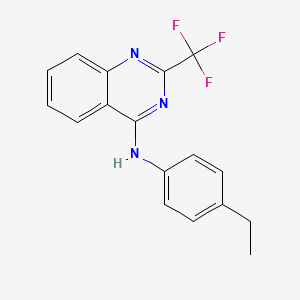![molecular formula C24H24N2O3 B5532730 [(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)
[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole derivatives are of significant interest in the field of organic chemistry due to their presence in a wide array of bioactive molecules and pharmaceuticals. The compound is expected to possess unique chemical and physical properties due to its complex structure, which includes a pyrrol-2-yl moiety and a tetrahydrochromeno[3,4-c]pyrrol-3a(4H) skeleton.
Synthesis Analysis
The synthesis of pyrrole derivatives can involve multi-step reactions including substitution, condensation, and cyclization processes. For example, Huang et al. (2021) described the synthesis of boric acid ester intermediates through a three-step substitution reaction, which might be analogous to steps required for synthesizing the compound of interest (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using techniques such as FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations can further elucidate the electronic structure, as seen in Huang et al.'s study, which could be applicable for understanding the molecular structure of the compound (Huang et al., 2021).
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions due to their reactive sites. Mitsumoto and Nitta (2004) explored the oxidation reactions of pyrrole derivatives, a property that might be relevant for the compound (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including their crystalline structure and hydrogen bonding capabilities, can be studied using crystallography. For instance, the work by Boyd et al. (2006) on a different pyrrole derivative provides insights into how these properties might be assessed (Boyd et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies like those conducted by Torosyan et al. (2018), which investigated the self-condensation of pyrrole derivatives (Torosyan et al., 2018).
Propiedades
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-25-20(17-7-3-2-4-8-17)11-12-21(25)23(28)26-13-19-18-9-5-6-10-22(18)29-16-24(19,14-26)15-27/h2-12,19,27H,13-16H2,1H3/t19-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXRPXISPSAQIM-NTKDMRAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

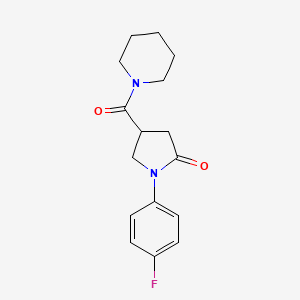
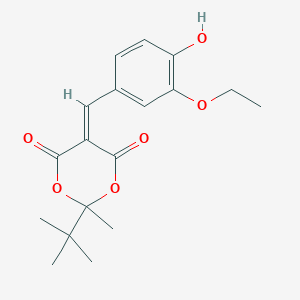
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)
![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)

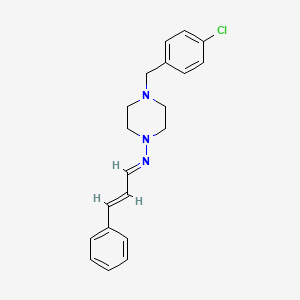
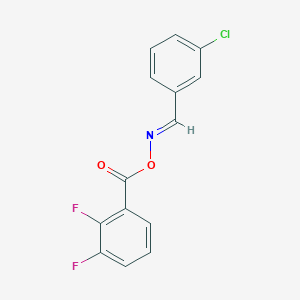
![3-(3-chloro-4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5532737.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)
![4-(4-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5532760.png)
